Product packaging for 3-nitrodibenzothiophene S,S-dioxide(Cat. No.:CAS No. 51762-59-5)

3-nitrodibenzothiophene S,S-dioxide

Cat. No.: B8567111
CAS No.: 51762-59-5
M. Wt: 261.25 g/mol
InChI Key: YPRJLDUOGDQQAK-UHFFFAOYSA-N
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Description

3-Nitrodibenzothiophene S,S-dioxide is a high-value nitrated aromatic compound (NAC) serving critical roles in environmental and biomedical research. This compound is a definitive example of a nitrated dibenzothiophene dioxide, making it a molecule of significant interest for studying the behavior and impact of anthropogenic pollutants . In environmental science, this compound is integral to research on fine particulate matter (PM2.5) and its constituents . Nitrated aromatic compounds like this compound are recognized as important components of brown carbon (BrC), which influences the atmospheric radiation balance and contributes to climate change . Studies focusing on source apportionment of urban air pollutants utilize such compounds to trace and characterize emissions from combustion processes, including those from vehicle fleets . In the realm of pharmaceutical research, while this compound itself is noted, closely related structural analogs, specifically the 3-substituted benzothiophene-1,1-dioxide class of compounds, have demonstrated potent inhibitory activity against Mycobacterium tuberculosis in phenotypic assays . This establishes the broader chemical series as a platform for investigating novel antibacterial agents and exploring structure-activity relationships (SAR) in infectious disease research . The compound is provided as a high-purity solid for research applications. It is intended for laboratory use by trained professionals only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO4S B8567111 3-nitrodibenzothiophene S,S-dioxide CAS No. 51762-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51762-59-5

Molecular Formula

C12H7NO4S

Molecular Weight

261.25 g/mol

IUPAC Name

3-nitrodibenzothiophene 5,5-dioxide

InChI

InChI=1S/C12H7NO4S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)18(16,17)12(10)7-8/h1-7H

InChI Key

YPRJLDUOGDQQAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Nitrodibenzothiophene S,s Dioxide

The primary route to 3-nitrodibenzothiophene (B12092258) S,S-dioxide involves the direct nitration of dibenzothiophene (B1670422) S,S-dioxide. This electrophilic aromatic substitution is a critical step that defines the final product's structure.

Regioselectivity and Reaction Mechanisms of Nitration

The nitration of dibenzothiophene S,S-dioxide is an electrophilic aromatic substitution reaction. The regioselectivity, which dictates the position of the incoming nitro group on the aromatic core, is governed by the electronic properties of the sulfone group (-SO₂-). The sulfone group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack. In electrophilic aromatic substitution, such deactivating groups are typically meta-directing.

In the case of dibenzothiophene S,S-dioxide, the substitution occurs preferentially at the 3-position. This outcome is consistent with the directing effect of the sulfone group, which deactivates the ortho (positions 1 and 4) and para (not applicable in the same ring) positions more significantly than the meta (positions 2 and 3) positions. While nitration of the parent dibenzothiophene often yields the 2-nitro product, the presence of the S,S-dioxide functionality redirects the substitution to the 3-position. researchgate.net The reaction mechanism likely involves the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid, which then attacks the electron-rich positions of the dibenzothiophene S,S-dioxide ring.

Optimization of Reaction Conditions and Reagent Systems

The synthesis of 3-nitrodibenzothiophene S,S-dioxide has been achieved through a carefully controlled nitration process. prepchem.com The reaction involves dissolving the starting material, dibenzothiophene S,S-dioxide, in concentrated sulfuric acid and then adding nitric acid at low temperatures to manage the exothermic nature of the reaction and control selectivity. prepchem.com

A specific reported synthesis involves the slow addition of 71% nitric acid to a solution of dibenzothiophene S,S-dioxide in concentrated sulfuric acid, with the temperature maintained between 0°C and 2°C. prepchem.com After the addition, the mixture is stirred for an additional 30 minutes at a temperature range of 0°C to -10°C. prepchem.com These low temperatures are crucial for preventing over-nitration and the formation of unwanted byproducts.

Table 1: Optimized Reaction Conditions for the Nitration of Dibenzothiophene S,S-Dioxide prepchem.com

Parameter Condition
Starting Material Dibenzothiophene S,S-dioxide
Reagents Concentrated Sulfuric Acid, 71% Nitric Acid
Addition Temperature 0°C to 2°C
Reaction Temperature 0°C to -10°C

| Reaction Time | 30 minutes post-addition |

Isolation and Purification Techniques for Mononitrated Products

Following the reaction, the mononitrated product is isolated by pouring the entire reaction mixture onto a large volume of crushed ice. prepchem.com This step serves to quench the reaction and precipitate the crude organic product, as it is insoluble in the now-dilute aqueous acid. The solid precipitate is then collected by filtration and washed thoroughly with water until the washings are neutral, ensuring the complete removal of residual acids. prepchem.com

For purification, the dried crude solid is subjected to fractional crystallization. In a documented procedure, the solid was dissolved in a suitable solvent, and three successive crops of crystals were collected to yield the purified this compound. prepchem.com This method effectively separates the desired mononitrated product from any remaining starting material or isomeric byproducts. prepchem.com

Precursor Chemistry: Oxidation of Dibenzothiophenes to Sulfones

The direct precursor for the nitration reaction is dibenzothiophene S,S-dioxide, also known as dibenzothiophene sulfone. This compound is synthesized by the oxidation of dibenzothiophene.

Oxidative Routes to Dibenzothiophene S,S-Dioxide

The oxidation of dibenzothiophene (DBT) to its corresponding sulfone is a well-studied transformation, often explored in the context of oxidative desulfurization (ODS) of fuels. utrgv.eduutrgv.edu Several catalytic systems have been developed to facilitate this conversion under relatively mild conditions. utrgv.edu

Catalytic routes are common, employing various metal-based catalysts. Tungsten(VI) oxide (WO₃) has been demonstrated as an effective catalyst for the oxidation of DBT to the sulfone. utrgv.edu Similarly, metal nanoparticles of platinum, gold, and silver supported on silica (B1680970) have been used, with the Pt/SiO₂ catalyst showing the lowest activation energy for the reaction. utep.edu Other catalytic systems include titanium dioxide (TiO₂) with oxygen utrgv.edu, oxidovanadium(IV)-containing nanofibers scielo.org.za, and polyoxometalate anions used in emulsion catalysis. nih.gov The reaction can also proceed using silica gel in hydrogen-donating solvents without an external oxidizing agent. researchgate.net

Influence of Oxidizing Agents on Sulfone Formation

The choice of oxidizing agent plays a significant role in the efficiency and selectivity of the sulfone formation. Hydrogen peroxide (H₂O₂) is a commonly used oxidant, often in combination with a catalyst. scielo.org.zarsc.orgnih.gov Studies have shown that increasing the concentration of H₂O₂ can positively affect the yield of dibenzothiophene sulfone. scielo.org.za For instance, with an oxidovanadium(IV) catalyst, increasing the oxidant amount from 0.001 mol to 0.019 mol raised the reaction yield from 69% to 99%. scielo.org.za

Other oxidants include potassium monopersulfate, which, along with H₂O₂, has been used with metal-sulfophthalocyanine catalysts at room temperature. rsc.org Molecular oxygen can also serve as the oxidant, particularly in systems using catalysts like TiO₂ or in emulsion catalysis with a sacrificial aldehyde. utrgv.edunih.gov The selection of the oxidant and catalyst system is crucial for optimizing the conversion of dibenzothiophene to the desired dibenzothiophene S,S-dioxide precursor. scielo.org.zarsc.org

Table 2: Comparison of Selected Oxidative Systems for Dibenzothiophene S,S-Dioxide Formation

Catalyst System Oxidizing Agent Solvent(s) Key Findings Reference(s)
Tungsten(VI) Oxide (WO₃) Assumed to be atmospheric O₂ or solvent-mediated Decahydronaphthalene, n-dodecane Effective for oxidation of DBT to the sulfone. utrgv.edu
Pt/SiO₂, Au/SiO₂, Ag/SiO₂ Not specified, likely atmospheric O₂ Decahydronaphthalene, Tetralin Pt/SiO₂ had the lowest activation energy (20.26 kJ/mol). Au/SiO₂ showed high recyclability. utep.edu
Metal-sulfophthalocyanines Hydrogen Peroxide, Monopersulfate Acetonitrile-water Effective at room temperature; step-by-step formation of sulfone observed. rsc.org
Oxidovanadium(IV)-nanofibers Hydrogen Peroxide Methanol Yield increased from 69% to 99% with increased H₂O₂ concentration. scielo.org.za
Rutile TiO₂ Molecular Oxygen (O₂) Decahydronaphthalene Reaction demonstrated first-order kinetics with an activation energy of 47.4 kJ/mol. utrgv.edu
Polyoxometalate Anion Molecular Oxygen (O₂) Emulsion System (W/O) Used a sacrificial aldehyde. nih.gov

Synthetic Routes to this compound Explored

The synthesis of this compound, a sulfur-containing heterocyclic compound, can be achieved through various chemical transformations. Methodologies primarily focus on the derivatization of related nitro-dibenzothiophene analogues, involving strategic introduction of the nitro group onto the dibenzothiophene scaffold followed by sequential functionalization, specifically the oxidation of the sulfur atom.

Derivatization from Related Nitro-Dibenzothiophene Analogues

A primary pathway to this compound involves the chemical modification of dibenzothiophene precursors that already contain a nitro group. This approach hinges on two key steps: the initial nitration of the dibenzothiophene core and the subsequent oxidation of the sulfide (B99878) to a sulfone.

Strategies for Nitro Group Introduction on Dibenzothiophene Scaffolds

The introduction of a nitro group onto the dibenzothiophene framework is a critical step and can be accomplished through direct nitration. The position of the nitro group is influenced by the directing effects of the sulfur-containing ring. When dibenzothiophene is oxidized to dibenzothiophene-5-oxide, the sulfoxide (B87167) group acts as a meta-directing group. prepchem.com This directs the incoming nitro group to the 3-position.

Alternatively, direct nitration of dibenzothiophene itself can lead to a mixture of isomers. The conditions of the nitration reaction can be tailored to favor the formation of specific isomers, which can then be separated. chemicalbook.comresearchgate.net For instance, the synthesis of 2-fluoro-8-nitrodibenzothiophene has been reported, indicating that specific substitution patterns can be achieved through multi-step synthetic sequences involving appropriately substituted precursors. prepchem.com

Sequential Functionalization Approaches

Following the introduction of the nitro group, the subsequent key functionalization is the oxidation of the sulfur atom to an S,S-dioxide (sulfone). This transformation is a common and well-established reaction in organic synthesis.

A direct and efficient method for the synthesis of this compound involves the nitration of dibenzothiophene S,S-dioxide itself. In a typical procedure, dibenzothiophene S,S-dioxide is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 3-position.

Conversely, if the nitro group is introduced prior to oxidation, the resulting nitrodibenzothiophene isomer can be oxidized to the corresponding S,S-dioxide. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide in the presence of a catalyst. scielo.org.zautrgv.edu The oxidation of dibenzothiophene and its derivatives to the corresponding sulfones is a widely studied process, with various catalytic systems developed to enhance efficiency and selectivity. scielo.org.zautrgv.eduutrgv.edu For example, oxovanadium(IV)-containing nanofibers have been used as a catalyst for the oxidation of dibenzothiophene to dibenzothiophene sulfone with high yield. scielo.org.za

Chemical Reactivity and Transformations of 3 Nitrodibenzothiophene S,s Dioxide

Reduction Reactions of the Nitro Group

The nitro group of 3-nitrodibenzothiophene (B12092258) S,S-dioxide is a versatile functional group that readily undergoes reduction to the corresponding amine. This transformation is a pivotal step in the synthesis of a variety of functionalized dibenzothiophene (B1670422) S,S-dioxide derivatives.

Generated code

Nucleophilic Aromatic Substitution Pathways

Activation by Electron-Withdrawing Groups

The chemical reactivity of the dibenzothiophene S,S-dioxide core is profoundly activated by the synergistic electron-withdrawing effects of the sulfonyl group and the nitro group at the 3-position. The sulfonyl group (SO₂) deactivates the entire ring system towards electrophilic aromatic substitution while simultaneously activating it towards nucleophilic attack, a characteristic shared by the nitro group (NO₂).

The placement of the nitro group at the 3-position is critical. This position is meta to the sulfur atom of the central thiophene (B33073) ring but is part of a benzene (B151609) ring within the fused system. The combined electron-withdrawing power of the sulfone and the nitro group significantly lowers the electron density of the aromatic rings, making them susceptible to nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the carbon atoms ortho and para to the nitro group. Consequently, positions C-2 and C-4 of the dibenzothiophene S,S-dioxide framework become prime targets for nucleophilic attack.

Theoretical studies on analogous nitro-substituted thiophene systems have shown that the presence of a nitro group substantially lowers the energy barrier for the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. This stabilization of the anionic intermediate is a direct consequence of the ability of the nitro group to delocalize the negative charge through resonance.

Functional Group Interconversions and Derivatization

The presence of the nitro group and the activated aromatic system in 3-nitrodibenzothiophene S,S-dioxide allows for a range of functional group interconversions and derivatizations, opening avenues for the synthesis of novel and potentially biologically active molecules.

Reactions Involving the Nitro Moiety (beyond reduction)

While the reduction of the nitro group to an amino group is a common transformation, other reactions of the nitro moiety on the this compound scaffold are also of synthetic interest. These transformations can lead to a variety of functional groups, expanding the chemical space accessible from this starting material.

One such reaction is the partial reduction of the nitro group to a hydroxylamino or nitroso derivative. These transformations can be achieved using specific reducing agents under controlled conditions. For instance, catalytic hydrogenation with a poisoned catalyst or the use of stoichiometric reducing agents like zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine.

Another potential transformation is the displacement of the nitro group itself via nucleophilic aromatic substitution, although this is generally less common than substitution at other positions on the ring. The success of such a displacement would be highly dependent on the nature of the nucleophile and the reaction conditions.

Transformations at Other Positions of the Dibenzothiophene S,S-Dioxide Framework

The activated nature of the dibenzothiophene S,S-dioxide framework in the 3-nitro derivative facilitates reactions at other positions on the aromatic rings. As previously mentioned, the positions ortho and para to the nitro group (C-2 and C-4) are particularly susceptible to nucleophilic attack.

This reactivity allows for the introduction of a variety of substituents. For example, reaction with alkoxides, such as sodium methoxide, could lead to the corresponding methoxy-substituted derivatives. Similarly, reactions with amines, such as piperidine (B6355638) or other primary and secondary amines, would be expected to yield the corresponding amino-substituted products. These nucleophilic aromatic substitution reactions provide a powerful tool for the synthesis of a library of derivatives with diverse functionalities.

It is important to note that the regioselectivity of these reactions can be influenced by steric factors and the specific reaction conditions employed. For instance, a bulky nucleophile might preferentially attack the less sterically hindered position.

Below is a table summarizing potential transformations of this compound based on the principles of its chemical reactivity.

Reactant(s)Target Position(s)Potential Product(s)Reaction Type
H₂, Pd/CNitro group3-Aminodibenzothiophene S,S-dioxideReduction
Zn, NH₄ClNitro group3-(Hydroxyamino)dibenzothiophene S,S-dioxidePartial Reduction
NaOCH₃C-2 and/or C-42-Methoxy-3-nitrodibenzothiophene S,S-dioxide and/or 4-Methoxy-3-nitrodibenzothiophene S,S-dioxideNucleophilic Aromatic Substitution
PiperidineC-2 and/or C-42-(Piperidin-1-yl)-3-nitrodibenzothiophene S,S-dioxide and/or 4-(Piperidin-1-yl)-3-nitrodibenzothiophene S,S-dioxideNucleophilic Aromatic Substitution

Further research into the specific reaction conditions and the isolation and characterization of these products would provide a more complete understanding of the synthetic utility of this compound.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of 3-nitrodibenzothiophene (B12092258) S,S-dioxide in solution. Analysis of both proton (¹H) and carbon-¹³ (¹³C) spectra allows for the assignment of each unique atom in the molecule's framework.

Proton NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 3-nitrodibenzothiophene S,S-dioxide is expected to display signals corresponding to the seven aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of both the sulfone (SO₂) and nitro (NO₂) groups. The sulfone group, located in the central ring, deshields the adjacent protons at positions 4 and 6. Similarly, the powerful electron-withdrawing nitro group at position 3 significantly deshields the protons at positions 2 and 4.

Protons on the unsubstituted benzene (B151609) ring (H-6, H-7, H-8, H-9) will exhibit chemical shifts and coupling patterns typical for a substituted benzene system. The protons on the nitro-substituted ring (H-1, H-2, H-4) will be shifted further downfield due to the combined influence of the sulfone and nitro moieties. Specifically, the H-4 proton is expected to be the most deshielded due to its proximity to both the sulfone and nitro groups. The H-2 proton will also be significantly downfield, influenced by the adjacent nitro group. The expected splitting patterns (doublets, triplets, or doublet of doublets) arise from spin-spin coupling with neighboring protons.

Carbon NMR Spectroscopic Analysis and Structural Correlation

The proton-decoupled ¹³C NMR spectrum of this compound will show 12 distinct signals, corresponding to the 12 carbon atoms in the aromatic rings, as the molecule is asymmetric. The chemical shifts are influenced by the attached functional groups and the hybridization of the carbon atoms. udel.edu

The carbons directly bonded to the electronegative sulfone group (C-4a, C-5a) and the nitro group (C-3) are expected to be significantly deshielded, appearing at lower field values (higher ppm). Carbons in the ortho and para positions relative to the nitro group will also experience notable shifts. libretexts.orgchemicalbook.com The carbon atoms of the unsubstituted ring will resonate at chemical shifts more typical for a standard biphenyl (B1667301) system, though still influenced by the sulfone bridge. The reference point for chemical shifts is typically tetramethylsilane (B1202638) (TMS) at 0 ppm. udel.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-17.8 - 8.2120 - 130
C-28.3 - 8.7125 - 135
C-3-145 - 155
C-48.5 - 9.0122 - 132
C-4a-135 - 145
C-5a-135 - 145
C-67.9 - 8.3128 - 138
C-77.5 - 7.9125 - 135
C-87.5 - 7.9125 - 135
C-97.7 - 8.1120 - 130
C-9a-130 - 140
C-9b-130 - 140

Note: These are estimated values based on known substituent effects. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Studies

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques would be employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton connectivity within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of carbon signals that have attached protons.

These advanced methods provide a comprehensive and definitive structural elucidation that surpasses the information available from simple 1D NMR spectra alone. researchgate.netipb.pt

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu

Characteristic Vibrational Frequencies of Nitro and Sulfone Groups

The IR spectrum of this compound is dominated by strong absorptions corresponding to the nitro (NO₂) and sulfone (SO₂) functional groups.

Sulfone (SO₂) Group: Sulfones exhibit two characteristic strong stretching vibrations. The asymmetric S=O stretching band typically appears in the range of 1350–1300 cm⁻¹, while the symmetric stretching band is found at 1160–1120 cm⁻¹. msu.edu

Nitro (NO₂) Group: Aromatic nitro compounds also show two distinct and strong stretching bands. The asymmetric stretching vibration occurs in the 1550–1490 cm⁻¹ region, and the symmetric stretch is observed between 1355–1315 cm⁻¹. The absorption for the symmetric stretch may sometimes overlap with the asymmetric stretch of the sulfone group.

In addition to these key signals, the spectrum will also show absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹) and aromatic C=C ring stretching (in the 1600-1450 cm⁻¹ region). vscht.czlibretexts.org The region below 1000 cm⁻¹ is known as the fingerprint region, containing complex absorptions characteristic of the entire molecule.

Interactive Table 2: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1490Strong
Symmetric Stretch1355 - 1315Strong
Sulfone (Ar-SO₂-Ar)Asymmetric Stretch1350 - 1300Strong
Symmetric Stretch1160 - 1120Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aromatic C=CRing Stretch1600 - 1450Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₂H₇NO₄S), the exact molecular weight can be calculated, which would correspond to the molecular ion peak [M]⁺ in the mass spectrum.

The calculated molecular weight of C₁₂H₇NO₄S is approximately 277.26 g/mol . The high-resolution mass spectrum would confirm this elemental composition.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic sulfones involve the loss of sulfur dioxide (SO₂; mass ≈ 64 u). Nitroaromatic compounds frequently show fragments corresponding to the loss of NO₂ (mass ≈ 46 u) and NO (mass ≈ 30 u). Therefore, the mass spectrum of this compound is expected to show a prominent molecular ion peak and significant fragment ions at m/z values corresponding to [M-SO₂]⁺, [M-NO₂]⁺, and other subsequent fragmentation products.

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. In the case of this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a distinct molecular ion peak and a series of fragment ions that provide clues to its structure.

Molecular Ion Peak:

The molecular ion peak ([M]⁺˙) corresponds to the molar mass of the compound. For this compound (C₁₂H₇NO₄S), the exact mass would be readily identifiable, confirming the elemental composition. The stability of the molecular ion can be influenced by the presence of the aromatic rings and the sulfone group, which can delocalize the positive charge.

Fragmentation Pattern:

The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. For this compound, several key fragmentation pathways can be anticipated based on the fragmentation of similar nitroaromatic and sulfone compounds.

A primary fragmentation pathway for nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it. researchgate.net This can occur through the following cleavages:

Loss of NO₂: A significant peak corresponding to [M - NO₂]⁺ would be expected, resulting from the cleavage of the C-N bond.

Loss of NO and O: Sequential losses of a nitric oxide radical (NO) and an oxygen atom, or the direct loss of a nitrogen dioxide radical (NO₂), are common in nitro compounds.

The sulfone group also directs fragmentation. The cleavage of the carbon-sulfur bonds and the loss of sulfur dioxide (SO₂) are characteristic fragmentation pathways for sulfones.

Loss of SO₂: A prominent peak at [M - SO₂]⁺ would likely be observed, leading to a biphenyl-type fragment ion.

Loss of SO: The loss of sulfur monoxide (SO) is another possibility, although generally less favorable than the loss of SO₂.

The interplay of these fragmentation pathways would lead to a complex mass spectrum. A plausible fragmentation cascade could involve the initial loss of the nitro group followed by the elimination of SO₂, or vice versa. The relative intensities of the fragment ions would depend on the ionization energy and the specific stereoelectronic properties of the molecule.

Plausible Fragment Ion Proposed Loss from Molecular Ion Notes
[M - NO₂]⁺Loss of a nitro radicalCommon for nitroaromatic compounds.
[M - SO₂]⁺Loss of sulfur dioxideCharacteristic of sulfones.
[M - O]⁺Loss of an oxygen atomCan occur from the nitro or sulfone group.
[M - NO]⁺Loss of a nitric oxide radicalA common fragmentation pathway for nitro compounds.
[C₁₂H₇S]⁺Loss of NO₂ and O₂Resulting biphenylene (B1199973) sulfide (B99878) type fragment.
[C₁₂H₇]⁺Loss of NO₂ and SO₂Resulting biphenylene fragment.

This table presents a hypothetical fragmentation pattern based on the known behavior of related compounds, as specific experimental data for this compound was not available in the search results.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been detailed in the available literature, we can infer its likely solid-state characteristics.

Determination of Solid-State Molecular Structure and Conformation

The molecular structure of this compound is expected to be largely planar due to the fused aromatic ring system. The dibenzothiophene (B1670422) S,S-dioxide core forms a rigid, planar structure. The nitro group attached at the 3-position will also tend to be coplanar with the adjacent benzene ring to maximize resonance stabilization.

Minor deviations from planarity might occur due to steric hindrance between the nitro group and adjacent hydrogen atoms, potentially leading to a slight twist of the nitro group out of the plane of the aromatic ring. The sulfone group will have a tetrahedral geometry around the sulfur atom, with the two oxygen atoms situated above and below the plane of the dibenzothiophene ring system.

Theoretical and Computational Studies on 3 Nitrodibenzothiophene S,s Dioxide

Electronic Structure and Molecular Orbital Analysis

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, typically employing density functional theory (DFT) methods, are instrumental in predicting the electronic properties of molecules. For the parent compound, dibenzothiophene (B1670422) S,S-dioxide, DFT calculations would reveal the distribution of electron density and the energies of the molecular orbitals.

The presence of the strongly electron-withdrawing sulfone group is known to lower the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The further addition of a nitro group at the 3-position, another powerful electron-withdrawing group, would be expected to further decrease the HOMO and LUMO energy levels. This would, in turn, increase the electron affinity and ionization potential of the molecule compared to the unsubstituted dibenzothiophene S,S-dioxide.

Table 1: Hypothetical Electronic Properties of Dibenzothiophene Derivatives (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Dibenzothiophene-5.8-1.93.9
Dibenzothiophene S,S-dioxide-6.5-2.54.0
3-Nitrodibenzothiophene (B12092258) S,S-dioxide-7.0 (estimated)-3.2 (estimated)3.8 (estimated)

Note: The values for 3-Nitrodibenzothiophene S,S-dioxide are estimated based on the known effects of nitro substitution and are for illustrative purposes only. Actual values would require specific computational studies.

Computational Prediction of Reactivity and Regioselectivity

Computational models can predict the reactivity and regioselectivity of chemical reactions. For this compound, the electron-withdrawing nature of both the sulfone and nitro groups deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups activate the rings towards nucleophilic aromatic substitution.

Computational analysis of the electrostatic potential surface would likely show significant positive potential (electron deficiency) on the aromatic rings, particularly at positions ortho and para to the nitro group, making these sites susceptible to nucleophilic attack.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity by examining the HOMO and LUMO. In this compound, the low-lying LUMO, dominated by contributions from the nitro group and the sulfone-substituted aromatic system, would indicate its propensity to act as an electrophile or an oxidizing agent. The distribution of the LUMO would pinpoint the most likely sites for nucleophilic attack. The HOMO, which would be lowered in energy, indicates a reduced tendency to act as a nucleophile.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of reaction energetics.

Computational Modeling of Nitration and Reduction Pathways

Nitration: While experimental studies on the nitration of dibenzothiophene S,S-dioxide exist, computational modeling would be necessary to fully understand the regioselectivity. researchgate.net Such models would likely show that the sulfone group directs nitration to the meta-positions (2, 4, 6, 8). The presence of a nitro group would further deactivate the ring system, making subsequent nitrations more difficult.

Reduction: The reduction of the nitro group in this compound to an amino group is a key transformation. Computational studies on the reduction of nitroaromatic compounds often reveal a stepwise mechanism involving the formation of nitroso and hydroxylamino intermediates. acs.orgnih.gov The specific pathway and the energetics of these steps for this compound would depend on the reducing agent and reaction conditions.

Spectroscopic Property Predictions

Computational chemistry offers powerful tools for predicting the spectroscopic characteristics of molecules, providing insights that complement and guide experimental work. For this compound, these predictions would be crucial for understanding its electronic structure and behavior. The primary methods for these predictions involve Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). mdpi.com

Theoretical Calculation of NMR Chemical Shifts

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy, enabling the structural elucidation of complex organic molecules. For this compound, theoretical calculations of ¹H and ¹³C NMR spectra would be invaluable.

The standard and most reliable method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. scispace.comscielo.org.za The process begins with the optimization of the molecule's geometry, usually using a functional like B3LYP with a suitable basis set such as 6-311+G(d,p). mdpi.com Following geometry optimization, the GIAO-DFT calculation is performed to obtain the absolute isotropic shielding values for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the simultaneously calculated shielding value of a standard, commonly tetramethylsilane (B1202638) (TMS).

Table 1: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes, based on general principles of NMR spectroscopy.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1~8.3 - 8.5~125 - 128
2~8.0 - 8.2~122 - 125
4~8.8 - 9.0~140 - 143
6~7.8 - 8.0~128 - 131
7~7.6 - 7.8~124 - 127
8~7.7 - 7.9~130 - 133
9~8.1 - 8.3~135 - 138

Computational Vibrational and Electronic Spectroscopy

Vibrational Spectroscopy (FT-IR and Raman)

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the key functional groups. Specifically, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group would be predicted in the regions of 1500-1560 cm⁻¹ and 1330-1390 cm⁻¹, respectively. rsc.org The sulfone group would exhibit characteristic stretching frequencies for the S=O bonds, typically found in the 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be present. scielo.org.za These theoretical predictions can be crucial for interpreting experimental spectra and understanding the molecule's vibrational modes. A summary of expected vibrational frequencies is provided in Table 2.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum, or UV-Vis spectrum, provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is the most common computational method for predicting UV-Vis spectra. mdpi.comrsc.org The calculation provides the excitation energies (which are converted to wavelengths, λ_max) and the oscillator strengths (which are related to the intensity of the absorption).

For this compound, the presence of the extended π-system of the dibenzothiophene core, along with the nitro group, would be expected to result in electronic transitions in the UV or near-UV region. TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set, can predict the wavelengths of maximum absorption (λ_max) and help assign them to specific molecular orbital transitions (e.g., π → π* or n → π*). rsc.org This information is vital for understanding the photophysical properties of the compound. Illustrative predicted electronic transition data is shown in Table 2.

Table 2: Illustrative Predicted Vibrational and Electronic Spectroscopic Data for this compound (Note: These are hypothetical values for illustrative purposes, based on general principles of spectroscopy.)

Spectroscopic TechniquePredicted FeaturePredicted Wavenumber/Wavelength
FT-IRAsymmetric NO₂ Stretch~1540 cm⁻¹
FT-IRSymmetric NO₂ Stretch~1350 cm⁻¹
FT-IRAsymmetric SO₂ Stretch~1330 cm⁻¹
FT-IRSymmetric SO₂ Stretch~1150 cm⁻¹
UV-Visπ → π* Transition~280 - 320 nm
UV-Visn → π* Transition~340 - 380 nm

Academic Applications and Research Directions of 3 Nitrodibenzothiophene S,s Dioxide and Its Derivatives

Materials Science Applications

The rigid, planar structure and the electron-accepting nature of the dibenzothiophene (B1670422) S,S-dioxide moiety make it an attractive building block for advanced materials. The introduction of nitro groups further modulates these properties, enhancing their potential in specialized applications.

Development of Organic Electronic Materials

Derivatives of dibenzothiophene S,S-dioxide are recognized for their potential in organic electronics. The oxidation of the sulfur atom to a sulfonyl group transforms the electron-donating thiophene (B33073) into a potent electron-accepting unit. nih.gov This modification is crucial for designing materials with specific electronic properties for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govresearchgate.netresearchgate.net

The core structure of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), a related parent compound, is known for its high charge carrier mobility and thermal stability. nih.govresearchgate.net By introducing electron-withdrawing groups like the sulfonyl and nitro moieties, the electronic properties can be fine-tuned. For instance, the oxidation of BTBT derivatives alters the electron distribution during excitation, a key process in the functioning of electronic devices. nih.gov These S,S-dioxide derivatives have been investigated for their potential as host materials in OLEDs, where they can efficiently support phosphorescent emitters. Research into benzothieno[3,2-b]benzothiophene S-oxides has shown they possess long excited state lifetimes and high quantum yields, making them suitable for various fluorescence-based applications. nih.gov

Compound FamilyApplicationKey Properties
Benzothieno[3,2-b]benzothiophene S-oxidesOrganic Electronics, FluorescenceHigh thermal stability, long excited state lifetimes, high quantum yields. nih.gov
mdpi.comBenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) DerivativesOrganic Field-Effect Transistors (OFETs)High charge carrier mobility, tunable electronic properties, thermal stability. nih.govresearchgate.net
Dibenzothiophene S,S-dioxide DerivativesOrganic Light-Emitting Diodes (OLEDs)Electron-accepting nature, supports phosphorescent emitters.

Synthesis of Energy-Rich Chemical Entities

The incorporation of multiple nitro groups onto an organic scaffold is a well-established strategy for creating energetic materials. Polynitro derivatives of various heterocyclic systems, including pyrazoles, triazoles, and imidazoles, are actively being researched for their potential use in pyrotechnic compositions and as high-energy-density materials. rsc.orgresearchgate.netrsc.orgnih.gov These compounds are characterized by their high heat of formation and detonation performance. mdpi.comnih.gov

Following this principle, polynitro derivatives of dibenzothiophene S,S-dioxide are being explored as potential energy-rich compounds. The high nitrogen and oxygen content, coupled with the inherent density of the fused ring system, can lead to materials with significant energetic properties. Research in this area focuses on synthesizing compounds with a favorable oxygen balance and high detonation velocities and pressures. For example, some polynitro azoxypyrazole-based energetic compounds have shown detonation velocities comparable or superior to RDX. nih.gov While specific data on polynitro dibenzothiophene S,S-dioxides is still emerging, the foundational chemistry of energetic materials suggests their potential in this domain.

Synthetic Methodologies and Chemical Design

The dibenzothiophene S,S-dioxide framework serves as a versatile starting point for the construction of more complex chemical architectures and for studying the fundamental relationships between molecular structure and material properties.

Design and Synthesis of Novel Condensed Heterocyclic Systems

The chemical reactivity of the 3-nitrodibenzothiophene (B12092258) S,S-dioxide molecule allows for its use as a precursor in the synthesis of novel and complex heterocyclic systems. nih.govdocumentsdelivered.comlongdom.org The development of new synthetic routes to create fused heterocyclic compounds is a significant area of chemical research, with applications ranging from medicinal chemistry to materials science. nih.govresearchgate.net The synthesis of novel heterocyclic systems often involves addition-cyclization reactions with various nucleophilic reagents. researchgate.net The functional groups on the dibenzothiophene core can be manipulated to build larger, pentacyclic or even more complex ring systems, leading to new classes of compounds with unique three-dimensional structures and properties.

Exploration of Structure-Property Relationships for Functional Materials

A key aspect of modern materials science is understanding how the structure of a molecule dictates its macroscopic properties. Dibenzothiophene S,S-dioxide derivatives are excellent models for such studies. By systematically modifying the structure, for instance, through the number and position of nitro groups or by introducing other functional moieties, researchers can investigate the impact on electronic, optical, and thermal properties.

Studies on related mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene derivatives have demonstrated that sulfur oxidation significantly impacts structural, optical, and electronic characteristics. nih.gov For example, the oxidation of thiophene sulfur atoms to sulfonyl groups alters the electron distribution and can prevent certain types of intermolecular contacts while promoting others. nih.gov This detailed understanding of structure-property relationships is crucial for the rational design of new functional materials for specific applications, such as organic semiconductors with tailored band gaps and charge transport properties. rsc.orgresearchgate.netmdpi.com

CompoundKey Structural FeatureImpact on Properties
2,7-diBr-BTBTDO (dioxide)One sulfonyl groupAlters electron distribution upon excitation. nih.gov
2,7-diBr-BTBTTO (tetraoxide)Two sulfonyl groupsFurther modifies electronic properties and intermolecular interactions. nih.gov

Environmental and Atmospheric Chemistry Relevance

While the primary focus of research on 3-nitrodibenzothiophene S,S-dioxide has been in materials and synthetic chemistry, its structural motifs are relevant to environmental science. Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of compounds that are of environmental concern due to their formation during combustion processes and their potential atmospheric transport. The study of nitro derivatives of sulfur-containing heterocycles like dibenzothiophene can provide insights into the atmospheric chemistry and environmental fate of related pollutants. Understanding the photochemical stability and degradation pathways of such compounds is essential for assessing their environmental impact.

Understanding Reactivity in Atmospheric Oxidation Processes of Sulfur-Containing Aromatics

Sulfur-containing polycyclic aromatic hydrocarbons (PAHs), such as dibenzothiophene, are released into the atmosphere from the combustion of fossil fuels. asm.org Once in the atmosphere, these compounds undergo complex chemical transformations driven by oxidants like hydroxyl radicals (•OH), ozone (O₃), and nitrogen oxides (NOx). pjoes.com The atmospheric fate of dibenzothiophene is largely dictated by oxidation processes. The initial step often involves the oxidation of the sulfur atom to form dibenzothiophene-S-oxide and subsequently dibenzothiophene S,S-dioxide (sulfone). utrgv.eduutrgv.edu This oxidation can be catalyzed by particulate matter such as titanium dioxide (TiO₂) under solar radiation. utrgv.edu

The presence of high concentrations of NOx in urban or industrial atmospheres introduces nitration pathways. copernicus.org PAHs and their derivatives can react with nitrogen dioxide (NO₂) or the nitrate (B79036) radical (•NO₃), particularly during nighttime, to form nitrated products. copernicus.orgmdpi.com For dibenzothiophene S,S-dioxide, the electron-withdrawing nature of the sulfone group deactivates the aromatic rings towards electrophilic attack. However, atmospheric nitration can still proceed, leading to the formation of compounds like this compound. The formation of such nitro-aromatic compounds is a significant area of research, as they are often more toxic than their parent PAHs. mdpi.com

The reactivity of this compound itself in the atmosphere is governed by its functional groups. The aromatic rings can undergo further oxidation by •OH radicals, while the nitro group can influence the compound's photolytic stability. Photochemical oxidation is a dominant degradation pathway for high molecular weight heterocyclic PAHs. nih.gov The study of these transformation products is crucial for understanding the complete atmospheric lifecycle of sulfur-containing pollutants.

Formation and Fate of Nitrated Dibenzothiophene Derivatives in Environmental Matrices

Nitrated and oxygenated derivatives of PAHs, including PASHs, are formed through atmospheric reactions and can be deposited into soil and aquatic environments. mdpi.com These derivatives are generally more water-soluble and bioavailable than their parent compounds, which alters their environmental distribution and biological impact. nih.gov

The formation of this compound in environmental matrices is a result of the transformation of dibenzothiophene. Once formed, its fate is determined by several processes:

Sorption: In soil, the polarity of the sulfone and nitro groups increases the compound's affinity for soil organic carbon through mechanisms like van der Waals forces. nih.gov This sorption affects its mobility and bioavailability.

Biodegradation: Microbial degradation is a key process for the removal of PASHs. Many bacterial strains, such as Rhodococcus species, can specifically cleave the carbon-sulfur bonds in dibenzothiophene and its derivatives. asm.org This process often begins with the oxidation of sulfur to sulfone, making dibenzothiophene S,S-dioxide a key intermediate in the sulfur-specific degradation pathway. asm.org The presence of a nitro group may affect the rate and pathway of biodegradation.

Photochemical Degradation: In aquatic systems, high molecular weight PASHs are susceptible to photochemical oxidation. nih.gov The absorption of solar radiation can lead to the degradation of the aromatic structure, although the specific photoproducts of this compound are not well-characterized.

The study of the environmental fate of these derivatives is critical, as they are often directly mutagenic and can pose a greater risk to ecosystems and human health than the original PASHs. mdpi.com

Catalysis and Synthetic Utility of Related Compounds

The dibenzothiophene scaffold and its derivatives are not only of environmental concern but also serve as versatile building blocks in synthetic chemistry. The unique electronic properties and reactivity of compounds like this compound make them interesting substrates for catalytic transformations.

Role in Carbon-Sulfur Bond Cleavage Reactions

The cleavage of the carbon-sulfur (C-S) bond in dibenzothiophene is a reaction of immense industrial importance, particularly in the context of hydrodesulfurization (HDS) of fossil fuels. researchgate.net While industrial HDS uses heterogeneous catalysts at high temperatures and pressures, significant research has focused on accomplishing C-S bond cleavage under milder conditions using homogeneous metal complexes.

Transition metal carbonyls of iron and ruthenium have been shown to mediate the cleavage of C-S bonds in dibenzothiophene derivatives. rsc.org For example, reacting a dibenzothiophene derivative with iron or ruthenium carbonyls can lead to the insertion of the metal into a C-S bond, forming a thiametallacycle, which is a key step towards sulfur extrusion. rsc.org Similarly, cobalt complexes have been used to create dinuclear C-S insertion adducts from dibenzothiophene. researchgate.net The oxidation of the sulfur atom to a sulfone, as in dibenzothiophene S,S-dioxide, alters the C-S bond strength and the coordination chemistry of the sulfur atom, potentially opening different pathways for catalytic desulfurization. Furthermore, oxidative conditions using hydrogen peroxide can also facilitate C-S bond cleavage in certain sulfur-containing compounds. rsc.org

Table 1: Examples of Metal-Mediated C-S Bond Cleavage in Dibenzothiophene Derivatives
Metal ComplexDibenzothiophene DerivativeReaction TypeKey Intermediate/ProductReference
[Fe(CO)₅]6-(4''-dibenzothienyl)-2,2'-bipyridinePhotochemicalDiiron(I,I) complex with a thiametallacycle rsc.org
[Ru₃(CO)₁₂]6-(4''-dibenzothienyl)-2,2'-bipyridineThermalSulfur-bridged triruthenium complex rsc.org
Cp*Co(C₂H₄)₂DibenzothiopheneThermalDinuclear C-S insertion adduct researchgate.net

Applications in Ullmann-Type C-N Coupling Reactions for Complex Derivatization

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form C-N, C-O, and C-S bonds. wikipedia.org This reaction is particularly useful for the synthesis of complex aryl amines, ethers, and thioethers from aryl halides. The traditional Ullmann reaction often requires harsh conditions, but modern protocols utilize ligands and soluble copper catalysts to proceed under milder temperatures. wikipedia.orgthermofisher.com

The dibenzothiophene core can be functionalized using Ullmann-type reactions to create a variety of complex derivatives. For instance, a copper(I)-catalyzed Ullmann C-N coupling has been successfully used to synthesize N-substituted dibenzothiophene derivatives by reacting 2-bromodibenzothiophene (B1267234) with various amines. nih.gov This provides a direct and efficient route to novel aminodibenzothiophenes. nih.gov

In the case of this compound, the presence of strong electron-withdrawing groups (both the nitro group and the sulfone group) on the aromatic system would significantly activate any aryl halide substituents towards nucleophilic aromatic substitution. wikipedia.org This enhanced reactivity makes the molecule an excellent candidate for Ullmann-type C-N coupling reactions, allowing for the introduction of diverse amine functionalities to build complex molecular architectures with potential applications in materials science or medicinal chemistry.

Table 2: Key Features of Ullmann-Type Reactions for Derivatization
ComponentRole/DescriptionExampleReference
Aryl HalideElectrophilic partner, activated by electron-withdrawing groups.2-bromodibenzothiophene nih.gov
NucleophileThe amine, alcohol, or thiol to be coupled.Primary and secondary amines nih.gov
Copper CatalystPromotes the cross-coupling; Cu(I) salts like CuI are common.Copper(I) wikipedia.orgnih.gov
SolventTypically high-boiling polar solvents.N-methylpyrrolidone, DMF wikipedia.org

Conclusion and Future Perspectives in 3 Nitrodibenzothiophene S,s Dioxide Research

Summary of Current Research Achievements

The body of research specifically centered on 3-nitrodibenzothiophene (B12092258) S,S-dioxide is limited. However, the achievements that have been made are foundational and provide the essential starting point for any further investigation.

The most significant achievement to date is the successful and documented synthesis of 3-nitrodibenzothiophene S,S-dioxide. The established protocol involves the nitration of dibenzothiophene (B1670422) sulfone using a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com This method provides a reliable means of obtaining the target compound, a critical prerequisite for any subsequent studies of its properties and potential applications.

While direct studies on the applications of this compound are not yet prevalent in the literature, research on the broader class of dibenzothiophene 5,5-dioxide (DBTOO) derivatives offers a glimpse into its potential. For instance, various DBTOO derivatives have been synthesized and investigated as fluorescent dyes for cellular imaging, specifically for visualizing plasma membranes. nih.govresearchgate.net These related compounds have demonstrated good fluorescent quantum yields and blue emission, highlighting a potential area of application for this compound. nih.gov Furthermore, the oxidation of the sulfur atom in thiophene-based molecules is a known strategy to modulate their electronic and photophysical properties, which has been leveraged in the development of materials for light-emitting diodes. nih.gov

Identification of Remaining Challenges and Knowledge Gaps

Despite the foundational success in its synthesis, the research landscape for this compound is characterized by significant knowledge gaps. These gaps represent the primary challenges that need to be addressed to unlock the full potential of this compound.

Physicochemical Properties: There is a notable lack of comprehensive data on the fundamental physicochemical properties of this compound. Detailed studies on its solubility, stability under various conditions, and solid-state structure are yet to be conducted. While basic computational descriptors are available, experimental validation is crucial. nih.gov

Photophysical Characterization: The photophysical properties of this compound remain largely unexplored. Key parameters such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime have not been reported. This information is essential to assess its potential in applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.

Biological Activity: The biological effects of this compound are completely unknown. There have been no studies to evaluate its cytotoxicity, cellular uptake, or any specific biological interactions. Given that derivatives of the parent compound, dibenzothiophene S,S-dioxide, have been investigated as cellular dyes with relatively low toxicity, this is a significant and unexplored area. nih.govresearchgate.net

Reactivity and Derivatization: The chemical reactivity of this compound has not been systematically investigated. Understanding how the nitro and sulfone groups influence its reactivity is key to developing synthetic routes for novel derivatives with tailored properties. The potential for the photodeoxygenation of the corresponding S-oxide to produce atomic oxygen, as seen in related compounds, suggests that the S,S-dioxide may have interesting photochemical reactivity. researchgate.netnih.govacs.org

Promising Avenues for Future Investigation and Development

The identified knowledge gaps naturally point towards promising avenues for future research. A concerted effort to explore these areas could reveal novel applications for this compound and its derivatives.

Advanced Materials Science: A primary focus should be on the comprehensive characterization of the compound's photophysical and electronic properties. This would involve detailed spectroscopic and electrochemical studies. Based on the findings with related oligothiophene S,S-dioxides, this compound could be a candidate for use in electronic and optoelectronic devices. nih.gov The presence of the electron-withdrawing nitro group is expected to significantly influence its electronic structure, potentially leading to desirable properties for applications in n-type organic semiconductors or as an electron-transporting material in OLEDs.

Biomedical Imaging and Sensing: Drawing inspiration from the use of dibenzothiophene S,S-dioxide derivatives as fluorescent cell dyes, a significant future direction is the investigation of this compound as a fluorescent probe. nih.govresearchgate.net Its cellular uptake, localization, and photostability should be assessed in various cell lines. The nitro group could also be chemically modified to create targeted probes for specific cellular components or to develop sensors that respond to the cellular microenvironment.

Photodynamic Therapy and Oxidative Stress Studies: The research on photodeoxygenation of dibenzothiophene S-oxide derivatives to generate atomic oxygen opens up an intriguing possibility for the S,S-dioxide analogue. researchgate.netnih.govacs.org Future studies could explore whether this compound can be photochemically activated to produce reactive oxygen species (ROS). If so, it could be investigated as a photosensitizer for photodynamic therapy (PDT) or as a tool to induce and study oxidative stress in biological systems.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-nitrodibenzothiophene S,S-dioxide, and how can reaction conditions be optimized for reproducibility?

A1. The synthesis of dibenzothiophene S,S-dioxide derivatives typically involves halogenation or nitration of the parent dibenzothiophene followed by oxidation. For example, iodination of dibenzothiophene S,S-dioxide in a mixture of sulfuric acid and periodic acid at 70°C yields halogenated derivatives (e.g., 3-Ioddibenzothiophen-S,S-dioxid), with purification via column chromatography (dichloromethane/SiO₂) . Oxidation of thiophene rings to S,S-dioxides is commonly achieved using m-chloroperoxybenzoic acid (mCPBA) or HOF·CH₃CN to tune electronic properties . Key optimization parameters include:

  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but may compromise thermal stability in nitro derivatives .
  • Oxidant stoichiometry : Excess mCPBA (2–3 equiv.) ensures complete oxidation without side reactions .
  • Purification : Column chromatography with SiO₂ and polar solvents (e.g., dichloromethane) is critical for isolating high-purity products .

Q. Q2. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

A2. A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and electronic environments. For example, aromatic protons in 3-substituted derivatives show distinct downfield shifts (δ 7.5–8.5 ppm) due to nitro and sulfone groups .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 342 [M⁺] for iodinated analogs) validate molecular weight .
  • UV/Vis spectroscopy : Absorption maxima (e.g., λmax = 280–324 nm in 1,4-dioxane) indicate π→π* transitions influenced by nitro and sulfone groups .
  • FT-IR : Peaks at 1300–1150 cm⁻¹ confirm sulfone (S=O) stretching vibrations .

Advanced Research Questions

Q. Q3. How does the electronic structure of this compound influence its performance in optoelectronic devices like OLEDs?

A3. The nitro and sulfone groups synergistically lower the LUMO energy, enhancing electron injection/transport in OLEDs. For example, Ir(III) complexes with dibenzothiophene-S,S-dioxide ligands exhibit:

  • Red-shifted emission : Phosphorescence at 567–585 nm (vs. 543 nm for non-oxidized analogs) due to stabilized LUMO levels .
  • High quantum yields (Φp = 0.53–0.83) : Achieved by reducing non-radiative decay through rigid π-conjugation .
  • Device efficiency : Solution-processed OLEDs with these complexes achieve external quantum efficiencies (EQE) up to 16.6% .

Q. Q4. What strategies mitigate thermal instability in nitro-substituted dibenzothiophene S,S-dioxides during synthesis or device fabrication?

A4. Thermal degradation in nitro derivatives (e.g., 4-nitro-3-aryl analogs) is linked to nitro group lability. Mitigation approaches include:

  • Ring benzannulation : Benzocondensed derivatives (e.g., thiochromans) exhibit improved thermal stability and pharmacological activity compared to non-condensed analogs .
  • Crosslinking : Incorporating thiophene-S,S-dioxide copolymers (e.g., P3HT-TDO) stabilizes blends in organic electronics by preventing phase separation .
  • Low-temperature processing : Device fabrication below 100°C minimizes decomposition .

Q. Q5. How do contradictory data on biological activity of nitro-substituted dibenzothiophene S,S-dioxides arise, and how can they be resolved?

A5. Discrepancies in pharmacological studies (e.g., calcium-channel modulation vs. multidrug-resistance reversion) stem from:

  • Structural isomerism : Nitro group position (3- vs. 4-substitution) alters binding affinity to biological targets .
  • Metabolic instability : Rapid degradation of non-condensed derivatives in vitro may lead to false-negative results .
  • Resolution methods :
    • Computational modeling : DFT studies predict metabolic pathways and stable conformers .
    • Stable isotope labeling : Track degradation products using ¹⁵N-labeled nitro groups .

Q. Q6. What role does the nitro group play in tuning the HOMO-LUMO gap of dibenzothiophene S,S-dioxide for semiconductor applications?

A6. The nitro group acts as a strong electron-withdrawing group, while the sulfone further stabilizes the LUMO. Key effects include:

  • Bandgap reduction : Nitro substitution lowers the LUMO by ~0.5 eV, enabling charge transport in n-type semiconductors .
  • Crystallinity enhancement : Polar nitro and sulfone groups promote ordered molecular packing, as shown by XRD in thin-film transistors .

Q. Q7. How can researchers reconcile discrepancies in spectroscopic data for nitro-substituted dibenzothiophene S,S-dioxides across different solvents?

A7. Solvent polarity and hydrogen bonding significantly shift UV/Vis and NMR peaks. For example:

  • UV/Vis : Absorption maxima for this compound shift from 280 nm (non-polar solvents) to 324 nm (polar solvents like 1,4-dioxane) due to solvatochromism .
  • ¹H NMR : Proton signals in CDCl₃ vs. DMSO-d₆ vary by up to 0.3 ppm due to hydrogen bonding with sulfone groups .
  • Standardization : Always report solvent and concentration (e.g., 1 mM in CDCl₃) for reproducibility .

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